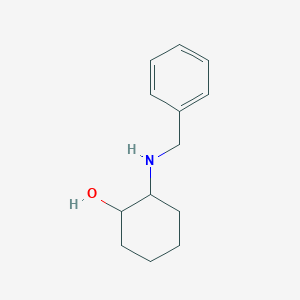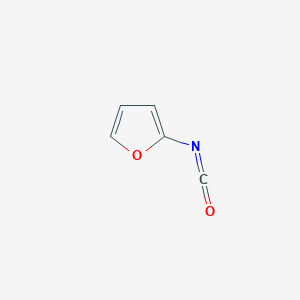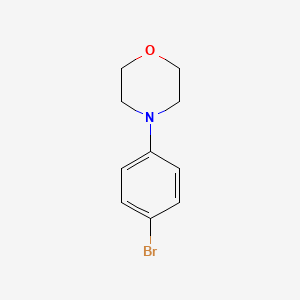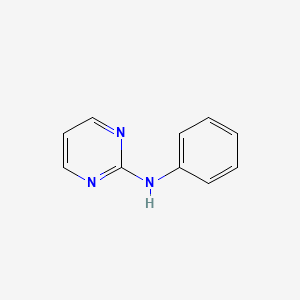
2-(Benzylamino)cyclohexanol
概要
説明
2-(Benzylamino)cyclohexanol is an organic compound with the molecular formula C13H19NO It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a benzylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)cyclohexanol typically involves the reaction of cyclohexanone with benzylamine. The process can be summarized as follows:
Reductive Amination: Cyclohexanone reacts with benzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. This reaction yields this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 2-(Benzylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: 2-(Benzylamino)cyclohexanone.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexanol derivatives.
科学的研究の応用
2-(Benzylamino)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(Benzylamino)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, influencing the compound’s biological activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
類似化合物との比較
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
Benzylamine: An amine with a benzyl group attached to an amino group.
2-(Aminomethyl)cyclohexanol: Similar structure but with an aminomethyl group instead of a benzylamino group.
Uniqueness: 2-(Benzylamino)cyclohexanol is unique due to the presence of both a benzylamino group and a hydroxyl group on the cyclohexane ring
特性
IUPAC Name |
2-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(Benzylamino)cyclohexanol a significant compound in organic synthesis?
A1: While not the final product, this compound serves as a crucial intermediate in the synthesis of optically pure trans-2-aminocyclohexanols []. These aminocyclohexanols are valuable building blocks for various pharmaceuticals and chiral ligands in asymmetric synthesis.
Q2: What is the key advantage of the synthetic route described in the research paper for producing optically pure trans-2-aminocyclohexanols?
A2: The research highlights a "green" and scalable process []. The use of hot water to promote aminolysis, (R)- and (S)-mandelic acid for resolution of enantiomers, and a low-loading Pd/C catalyst for debenzylation contribute to a more environmentally friendly and efficient synthesis compared to some alternative methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)


![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)








